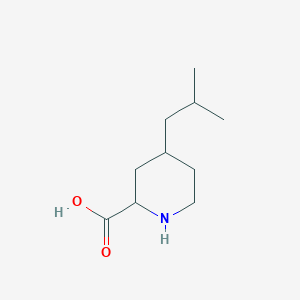![molecular formula C12H18ClNO B13272848 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol: is an organic compound with the molecular formula C12H18ClNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 3-chlorophenylpropylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .
Biology: In biological research, this compound is used to study the effects of propanolamines on cellular processes. It is also used as a molecular linker in various biochemical assays .
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of various polymers and resins .
Mechanism of Action
The mechanism of action of 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-propanol: A primary alkanolamine with similar structural features.
3-Amino-3-(4-chlorophenyl)-1-propanol: Another compound with a similar structure but different substitution pattern.
Uniqueness: 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol is unique due to the presence of both a chlorophenyl group and a propylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-[1-(3-chlorophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-2-12(14-7-4-8-15)10-5-3-6-11(13)9-10/h3,5-6,9,12,14-15H,2,4,7-8H2,1H3 |
InChI Key |
NXMXJKKZNBVOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272769.png)
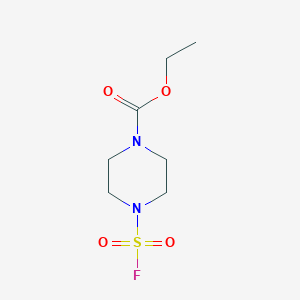

amine](/img/structure/B13272788.png)
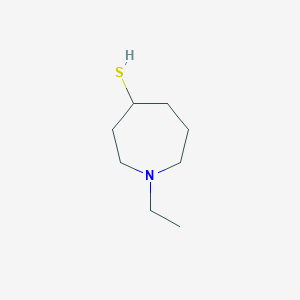
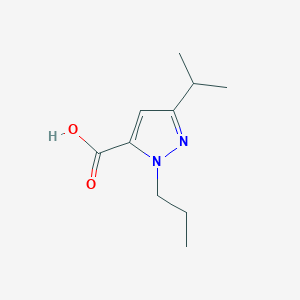
![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
amine](/img/structure/B13272808.png)
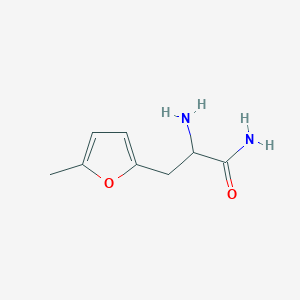

![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)
